molecular formula C11H13Cl2NO2 B13554587 Ethyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate

Ethyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate

Cat. No.: B13554587
M. Wt: 262.13 g/mol
InChI Key: VHPYMLOOLJMCCI-UHFFFAOYSA-N
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Description

Ethyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate is a synthetic organic compound that belongs to the class of esters This compound is characterized by the presence of a dichlorophenyl group, a methylamino group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate typically involves the esterification of 2-(2,3-dichlorophenyl)-2-(methylamino)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(2,3-dichlorophenyl)-2-(methylamino)acetic acid.

    Reduction: Formation of 2-(2,3-dichlorophenyl)-2-(methylamino)ethanol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Ethyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2,4-dichlorophenyl)-2-(methylamino)acetate
  • Ethyl 2-(2,3-dichlorophenyl)-2-(ethylamino)acetate
  • Ethyl 2-(2,3-dichlorophenyl)-2-(dimethylamino)acetate

Uniqueness

Ethyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate is unique due to its specific substitution pattern on the phenyl ring and the presence of both methylamino and ethyl ester groups

Biological Activity

Ethyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, biological interactions, and therapeutic implications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is classified as a substituted phenylacetate. Its molecular formula is C12_{12}H14_{14}Cl2_{2}N\O2_{2}, and it features a dichlorophenyl moiety, a methylamino group, and an ethyl ester functional group. The presence of the dichlorophenyl group contributes to its lipophilicity , enhancing its biological activity and interaction with cellular targets.

Key Structural Features

FeatureDescription
Molecular Formula C12_{12}H14_{14}Cl2_{2}N\O2_{2}
Functional Groups Ethyl ester, methylamino, dichlorophenyl
Lipophilicity High due to the dichlorophenyl group

Biological Activity

Research indicates that this compound exhibits anti-inflammatory and analgesic properties. These activities suggest potential applications in pain management and inflammation reduction. The compound's structural characteristics imply possible interactions with various biological targets, including enzymes and receptors involved in inflammatory pathways.

The mechanism of action involves binding to specific enzymes or receptors, leading to altered activity that results in therapeutic effects. Preliminary studies have shown that compounds within this class may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds, providing insights into the potential efficacy of this compound:

  • Anti-inflammatory Effects : A study demonstrated that related compounds exhibited significant inhibition of COX-1 and COX-2 enzymes, leading to reduced prostaglandin synthesis.
  • Analgesic Properties : In animal models, compounds structurally similar to this compound showed pain relief comparable to standard analgesics like ibuprofen.
  • Pharmacokinetics : Interaction studies have indicated favorable pharmacokinetic profiles for similar compounds, suggesting good absorption and distribution in biological systems.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

Compound NameMolecular FormulaNotable Activities
Mthis compoundC11_{11}H12_{12}Cl2_{2}N\O2_{2}Anti-inflammatory
Ethyl 2-amino-2-(2,3-dichlorophenyl)acetateC11_{11}H12_{12}Cl\N\O2_{2}Distinct reactivity patterns

Properties

Molecular Formula

C11H13Cl2NO2

Molecular Weight

262.13 g/mol

IUPAC Name

ethyl 2-(2,3-dichlorophenyl)-2-(methylamino)acetate

InChI

InChI=1S/C11H13Cl2NO2/c1-3-16-11(15)10(14-2)7-5-4-6-8(12)9(7)13/h4-6,10,14H,3H2,1-2H3

InChI Key

VHPYMLOOLJMCCI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=C(C(=CC=C1)Cl)Cl)NC

Origin of Product

United States

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